Elacestrant

Vue d'ensemble

Description

Elacestrant, also known as RAD-1901 and sold under the brand name Orserdu, is an anticancer medication used in the treatment of breast cancer . It is an antiestrogen, or an antagonist of the estrogen receptors, the biological targets of endogenous estrogens such as estradiol . It was approved for medical use in the United States in January 2023 and in the European Union in September 2023 .

Synthesis Analysis

Elacestrant is synthesized by treating 7-(benzyloxy)-3-bromo-1,2-dihydronaphthalene with bis(pinacolato)diboron using 1,2-dimethoxyethane (DME) in the presence of KOAc and PdCl2 (PPh3)2 .

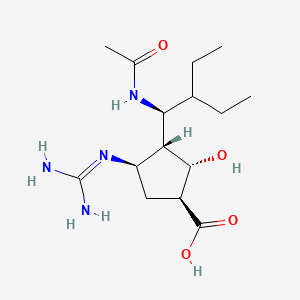

Molecular Structure Analysis

Elacestrant is an orally available selective estrogen receptor degrader (SERD) that binds to the estrogen receptor-alpha (ERα) . X-ray crystallography was used to solve a co-crystal structure of elacestrant in complex with WT ERα ligand binding domain .

Chemical Reactions Analysis

Elacestrant is a dose-dependent mixed ER agonist/antagonist, which at high doses acts as a direct ER antagonist as well as selective downregulator of ER . It is 11% bioavailable, primarily metabolized by CYP3A4 in the liver and excreted in feces .

Physical And Chemical Properties Analysis

Elacestrant has a molecular weight of 458.63 . It is soluble in DMSO at 100 mg/mL . It is recommended to be stored at 2-8°C, protected from light, dry, and sealed .

Applications De Recherche Scientifique

Breast Cancer Treatment

Elacestrant has been approved by the FDA for the treatment of ER+/HER2- advanced breast cancer . It is particularly effective in patients with tumors that harbor ESR1 mutations , which are often resistant to other forms of endocrine therapy .

Combination Therapy

Preclinical data suggests that Elacestrant can be effectively used in combination with CDK4/6 inhibitors , providing a potential new treatment strategy for both mutant ESR1 and wild-type ER+ breast cancer .

Pharmacology and Pharmacokinetics

Ongoing studies are evaluating Elacestrant’s effects in severe hepatic dysfunction and among patients from racial and ethnic minority groups. Its pharmacokinetic profile is being characterized, including bioavailability and food effect .

First-in-Human Phase 1 Studies

Initial human studies aimed to characterize the pharmacokinetic profile of Elacestrant, assessing its pharmacodynamic profile through various dosing ranges in healthy postmenopausal women .

Anticancer Activity

Elacestrant has shown anticancer activity both in vitro and in vivo in ER+ HER2-positive breast cancer models, marking it as a significant advancement in cancer treatment options .

FDA Approval and Clinical Development

The drug has been developed under the brand name Orserdu® by Menarini Group and received FDA approval on January 27, 2023, marking a significant milestone in its clinical development .

Mécanisme D'action

Target of Action

Elacestrant primarily targets the estrogen receptor-alpha (ERα) . ERα is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of ERα has been implicated in several diseases, including breast and ovarian cancer .

Mode of Action

Elacestrant binds to ERα and acts as a Selective Estrogen Receptor Degrader (SERD) . It has the ability to block the transcriptional activity of the ER and promote its degradation . This action disrupts downstream signaling . At high doses, Elacestrant acts as a direct ER antagonist as well as a selective downregulator of ER .

Biochemical Pathways

Elacestrant inhibits 17β-estradiol-mediated cell proliferation and induces ERα degradation through the proteasomal pathway . It also slows ER nuclear translocation . This disruption of ER signaling can lead to changes in cellular behavior and ultimately influence physiological processes leading to the development of breast cancer .

Pharmacokinetics

Elacestrant is 11% bioavailable and is primarily metabolized by CYP3A4 in the liver . It is excreted in feces . This leads to potential drug-drug interactions with strong CYP3A4 inhibitors and inducers, such as itraconazole and rifampin .

Result of Action

Elacestrant exhibits antineoplastic and estrogen-like activities . It induces conformational changes leading to the receptor’s degradation upon a higher oral dose . It has shown anticancer activity both in vitro and in vivo in ER+ HER2-negative breast cancer models .

Action Environment

The efficacy of Elacestrant can be influenced by various environmental factors. For instance, the presence of strong CYP3A4 inhibitors and inducers can affect the metabolism of Elacestrant, potentially altering its efficacy . Furthermore, the presence of an ESR1 mutation in the tumor can significantly influence the effectiveness of Elacestrant . More research is ongoing to understand the influence of other environmental factors on the action, efficacy, and stability of Elacestrant .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

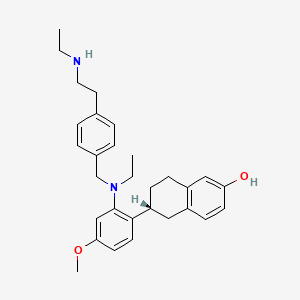

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFNOOUKXBRGGB-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045846 | |

| Record name | (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

RAD1901 is a novel selective estrogen receptor modulator(SERM). SERMs are small molecules that bind to and selectively modulate estrogen receptors. These molecules have the ability to stimulate or block estrogen's activity in different types of tissue, functioning as estrogen receptor agonists in some tissues and as estrogen receptor antagonists in others. RAD1901 has potential to reduce vasomotor symptoms, along with a simultaneous bone-protective effect, without stimulating breast or uterine tissues. RAD1901 is distinctive from other SERMs in its unique biological profile, combined with its significant ability to penetrate the blood-brain barrier, which enables RAD1901 to function as an estrogen agonist within the central nervous system and thereby relieve hot flashes. | |

| Record name | Elacestrant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Elacestrant | |

CAS RN |

722533-56-4 | |

| Record name | Elacestrant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722533564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elacestrant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELACESTRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM6A2627A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide](/img/structure/B1663772.png)

![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid](/img/structure/B1663775.png)

![6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one](/img/structure/B1663776.png)

![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B1663785.png)

![6-(2-Fluorobenzyl)-2,4-Dimethyl-4,6-Dihydro-5h-Thieno[2',3':4,5]pyrrolo[2,3-D]pyridazin-5-One](/img/structure/B1663786.png)

![2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester](/img/structure/B1663788.png)

![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)

![6-[4-(Diethylamino)phenyl]-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B1663791.png)